molecular formula C17H28F3N3O3 B2935581 Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate CAS No. 2411334-74-0

Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B2935581
CAS No.: 2411334-74-0
M. Wt: 379.424
InChI Key: ZADZLMZNCJOHTQ-SOFGYWHQSA-N
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Description

The compound “Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a tert-butyl group, a dimethylamino group, and a trifluoromethyl group attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolidine ring, followed by the attachment of the various functional groups. The tert-butyl group, for example, is often introduced using tert-butyl chloride in the presence of a base .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group is known for its steric bulk, which can influence the compound’s reactivity and the conformation of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For instance, the presence of the dimethylamino group could make the compound a potential nucleophile, while the carbonyl group in the carboxylate ester could make it susceptible to nucleophilic acyl substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylate ester and dimethylamino groups, for example, could increase its solubility in polar solvents .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in the synthesis of pharmaceuticals or other organic compounds. Additionally, studies could be conducted to further understand its reactivity and the factors influencing its physical and chemical properties .

Properties

IUPAC Name

tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28F3N3O3/c1-15(2,3)26-14(25)23-11-7-9-16(23,17(18,19)20)12-21-13(24)8-6-10-22(4)5/h6,8H,7,9-12H2,1-5H3,(H,21,24)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADZLMZNCJOHTQ-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CNC(=O)C=CCN(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC1(CNC(=O)/C=C/CN(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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